molecular formula C14H19NO3 B1417371 Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate CAS No. 2088565-26-6

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate

Cat. No.: B1417371
CAS No.: 2088565-26-6
M. Wt: 249.3 g/mol
InChI Key: IBNXSFPADAFXKP-PKNBQFBNSA-N
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Description

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate is an organic compound characterized by its unique structure, which includes an ethyl ester group, a methoxybenzylamine moiety, and a but-2-enoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate and 4-methoxybenzylamine.

    Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with 4-methoxybenzylamine in the presence of a base such as sodium ethoxide. This step forms the intermediate compound.

    Esterification: The intermediate is then subjected to esterification under acidic conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Corresponding amides or thioesters.

Scientific Research Applications

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl (2E)-3-[(4-methoxybenzyl)amino]but-2-enoate can be compared with similar compounds such as:

    Ethyl (2E)-3-[(4-hydroxybenzyl)amino]but-2-enoate: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and biological activity.

    Mthis compound: The methyl ester variant may have different solubility and reactivity profiles compared to the ethyl ester.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for targeted applications in various fields.

Properties

IUPAC Name

ethyl (E)-3-[(4-methoxyphenyl)methylamino]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-4-18-14(16)9-11(2)15-10-12-5-7-13(17-3)8-6-12/h5-9,15H,4,10H2,1-3H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNXSFPADAFXKP-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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